REACTION_CXSMILES
|
C([NH:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[C:8]([CH2:15][CH2:16][OH:17])[C:7]=1[F:18])(C)(C)C>Cl>[NH2:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[C:8]([CH2:15][CH2:16][OH:17])[C:7]=1[F:18]
|
Name
|
compound ( 123 )
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NC1=C(C(=C(C=C1)[N+](=O)[O-])CCO)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
After air-cooling
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with 500 ml of ethyl acetate four times
|
Type
|
WASH
|
Details
|
the extract was washed with aqueous 10% sodium hydrogen carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized with n-hexane
|
Type
|
FILTRATION
|
Details
|
the crystals were filtered
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C(C=C1)[N+](=O)[O-])CCO)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.33 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |